molecular formula C10H11ClO2 B1589986 Methyl 2-[4-(chloromethyl)phenyl]acetate CAS No. 95360-33-1

Methyl 2-[4-(chloromethyl)phenyl]acetate

Cat. No. B1589986
CAS RN: 95360-33-1
M. Wt: 198.64 g/mol
InChI Key: NLDHYHVAHJGITR-UHFFFAOYSA-N
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Description

“Methyl 2-[4-(chloromethyl)phenyl]acetate” is a chemical compound with the molecular formula C10H11ClO2 . It has an average mass of 198.646 Da and a monoisotopic mass of 198.044754 Da . It is also known by other names such as Benzeneacetic acid, 2-(chloromethyl)-, methyl ester .


Molecular Structure Analysis

The molecular structure of “Methyl 2-[4-(chloromethyl)phenyl]acetate” consists of a benzene ring attached to a chloromethyl group and an acetate group . The compound has a linear formula of CH3CO2C6H4CH2Cl .


Physical And Chemical Properties Analysis

“Methyl 2-[4-(chloromethyl)phenyl]acetate” is a liquid at room temperature with a density of 1.201 g/mL at 25 °C (lit.) . It has a refractive index of n20/D 1.53 (lit.) and a boiling point of 240 °C (lit.) .

Scientific Research Applications

“Methyl 2-[4-(chloromethyl)phenyl]acetate” is a chemical compound with the molecular formula C10H11ClO2 . It’s often used as a reagent in various chemical assays .

    Chemical Assays

    • This compound is often used as a reagent in various chemical assays .

    Synthesis of Quinazolinone and Quinazoline Derivatives

    • This compound can be used in the synthesis of quinazolinone and quinazoline derivatives .
    • These derivatives have received significant attention due to their wide and distinct biopharmaceutical activities. They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

    Chemical Assays

    • This compound is often used as a reagent in various chemical assays .

    Synthesis of Quinazolinone and Quinazoline Derivatives

    • This compound can be used in the synthesis of quinazolinone and quinazoline derivatives .
    • These derivatives have received significant attention due to their wide and distinct biopharmaceutical activities. They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Safety And Hazards

“Methyl 2-[4-(chloromethyl)phenyl]acetate” is classified as Acute Tox. 4 Oral - Skin Corr. 1B - Skin Sens. 1 . It is combustible and harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

methyl 2-[4-(chloromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDHYHVAHJGITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503104
Record name Methyl [4-(chloromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(chloromethyl)phenyl]acetate

CAS RN

95360-33-1
Record name Methyl [4-(chloromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Zheng, X Cheng, H Chen, Z Jiang, Y Sun… - Molecular …, 2022 - ACS Publications
The abnormal expression of aromatase is associated with the occurrence and development of a variety of neurological diseases and tumors. A series of 18 F-labeled and 68 Ga-labeled …
Number of citations: 1 pubs.acs.org

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